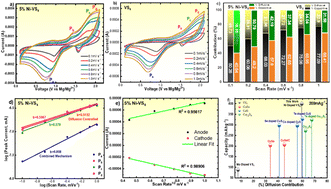Strategy for enhancement of magnesium ion diffusion in a vanadium tetra sulfide-layered structure for rechargeable magnesium batteries†
Journal of Materials Chemistry A Pub Date: 2023-10-25 DOI: 10.1039/D3TA04634F
Abstract
A theoretically higher volumetric capacity, natural abundance, low cost, dendrite free and ecofriendly rechargeable magnesium battery system (RMBS) is considered to be a promising candidate device for future commercialization. However, low capabilities due to the sluggish diffusion kinetics due to the highly polarized Mg2+ ions of cathodic materials are hindering the potential application of such devices. Considering the key role of diffusive contribution, we conducted systematic research to enhance the diffusion contribution of Mg2+ ions in vanadium tetrasulfide (VS4). Nanosized particles were synthesized to provide additional surface area for Mg2+ ions. The effects of sulfur vacancies due to nickel substitution in the VS4-layered atomic structure were studied theoretically. Subsequently, it was confirmed experimentally that the layered atomic structure of VS4 was further expanded and more stable vacancies were generated after nickel substitution. As a result, enhanced diffusion of Mg2+ up to 59.35% at 0.1 mV s−1 exhibited improved cathodic performance enabling a high-performance RMBS. Moreover, these structural alterations exhibited improved electrochemical properties on a copper current collector, such as 5%Ni–VS4, which displayed a remarkable discharge capacity of 477.9 mA h g−1 at 100 mA g−1 that was sustained for up to 1500 cycles at a current density of 500 mA g−1. Hence, the proposed strategy is an effective way forward to develop an efficient VS4 cathode for an RMBS.


Recommended Literature
- [1] The photometric determination of phosphorus in low-alloy steels
- [2] Luminescence studies on substituted niobocene ketene complexes: evidence for thermally activated excited-state processes involving arene torsion
- [3] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [4] A floating top-electrode electrowetting-on-dielectric system†
- [5] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [6] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [7] New PCBM/carbon based electron transport layer for perovskite solar cells
- [8] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [9] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [10] β-Phenylethylamines and the isoquinoline alkaloids

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 10405-85-3
-
CAS no.: 13490-74-9
-
CAS no.: 16514-83-3









